molecular formula C79H105N21O13S B013178 [D-Trp7,9,10]-Substance P CAS No. 89430-38-6

[D-Trp7,9,10]-Substance P

Cat. No.: B013178
CAS No.: 89430-38-6
M. Wt: 1588.9 g/mol
InChI Key: ZDXXOQXJCDHSRG-GGDSLUOHSA-N
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Description

[D-Trp7,9,10]-Substance P is a synthetic analog of Substance P, an 11-amino acid neuropeptide belonging to the tachykinin family. This modified peptide replaces three L-tryptophan residues at positions 7, 9, and 10 with their D-isomers, conferring distinct pharmacological properties. Its sequence is pGlu-Gln-D-Trp-Phe-D-Trp-D-Trp-Met-NH2, with a molecular weight of ~1,111.27 g/mol and purity typically >98% (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Trp7,9,10]-Substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product, removing any impurities and ensuring the desired peptide sequence is obtained.

Chemical Reactions Analysis

Types of Reactions

[D-Trp7,9,10]-Substance P can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues in the peptide can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize tryptophan residues.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used in aqueous solutions.

    Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.

Major Products Formed

    Oxidation: Kynurenine derivatives from the oxidation of tryptophan.

    Reduction: Free thiol groups from the reduction of disulfide bonds.

    Substitution: Various analogs of this compound with altered biological activities.

Scientific Research Applications

Pharmacological Properties

Inhibition of Muscarinic Receptors
[D-Trp7,9,10]-Substance P specifically inhibits the activation of Gq/11 by M1 muscarinic acetylcholine receptors while not affecting Gi/o activation by M2 receptors. This selective inhibition suggests potential therapeutic applications in conditions where modulation of cholinergic signaling is beneficial .

Cancer Research

Antiproliferative Effects
Research indicates that substance P analogs, including this compound, exhibit significant antiproliferative effects on small cell lung cancer (SCLC) cell lines. Studies have demonstrated that these compounds can inhibit DNA synthesis and colony-forming efficiency in various cancer cell lines with IC50 values ranging from 0.5 to 50 µM . The mechanism involves blocking calcium mobilization induced by other neuropeptides and activating specific signaling pathways such as c-Jun N-terminal kinase (JNK) .

Case Study: SCLC Treatment
In vitro studies have shown that [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P (a related analog) significantly inhibits the growth of multiple human tumor cell lines. The compound demonstrated a dose-dependent reduction in viable cell numbers and was more effective against tumor cells compared to normal human bone marrow cells . This selectivity highlights its potential as a targeted therapeutic agent in oncology.

Neurobiology

Modulation of Neuropeptide Activity
this compound acts as a biased agonist at neuropeptide receptors. It can activate certain guanine nucleotide-binding proteins while inhibiting others, which may lead to diverse biological responses including altered neuronal signaling and modulation of pain pathways . This property makes it a candidate for further exploration in pain management therapies.

Drug Development

Potential for New Therapeutics
The unique properties of this compound make it a candidate for drug development aimed at treating conditions associated with excessive neuropeptide signaling, such as chronic pain and certain cancers. Its ability to selectively inhibit specific receptor pathways could lead to the development of more effective and safer therapeutic agents .

Research Findings Summary Table

Application Area Findings IC50 Values References
Cancer TreatmentInhibits DNA synthesis in SCLC cells0.5 - 50 µM
NeurobiologyBiased agonist at neuropeptide receptorsN/A
PharmacologyInhibits M1 muscarinic receptor activationN/A

Mechanism of Action

[D-Trp7,9,10]-Substance P exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor found on the surface of various cell types. Upon binding, it activates intracellular signaling pathways, leading to the release of pro-inflammatory cytokines and the transmission of pain signals. The modifications in this compound enhance its binding affinity and stability, making it more effective in eliciting biological responses.

Comparison with Similar Compounds

Key Functional Properties :

  • Nicotinic Receptor Interaction : Suppresses ion conductance through nicotinic acetylcholine receptors (nAChRs).

Comparison with Similar Compounds

Structural Analogues of Substance P

[D-Pro4,D-Trp7,9,10,Val8]-Substance P (4-11)

  • Structure : D-Pro-Gln-Gln-D-Trp-Val-D-Trp-D-Trp-Met-NH2 (MW: 1,159.39 g/mol).
  • Activity : Acts as a potent tachykinin antagonist, inhibiting Substance P (SP)-induced plasma aldosterone secretion.
  • Key Difference : The addition of D-Pro4 and Val8 enhances receptor binding specificity compared to [D-Trp7,9,10]-Substance P.

[D-Pro2,D-Phe7,D-Trp9]-Substance P

  • Structure : Modified at positions 2 (D-Pro), 7 (D-Phe), and 9 (D-Trp).
  • Activity : Functions as a partial agonist, inducing indirect contraction in guinea pig ileum while antagonizing SP effects.
  • Selectivity : Exhibits broader tachykinin receptor antagonism compared to this compound.

FK888 ([D-Pro4,D-Trp7,9,10,Phe11]SP4-11)

  • Structure: An 8-amino acid fragment derivative of SP.
  • Activity : Binds NK1 receptors with affinity comparable to SP but lacks oral bioavailability and blood-brain barrier penetration.
  • Development Significance: Served as a template for non-peptide antagonists like FK886, highlighting the transition from peptide to small-molecule SP modulators.

Functionally Related mAChR Antagonists

Zamifenacin (UK-76654)

  • Structure: Non-peptide, small molecule.
  • Activity : Potent intestinal-selective M3 mAChR antagonist (Ki < 1 nM), reducing colonic motility in irritable bowel syndrome.

YM-58790

  • Structure : Small-molecule antagonist.

Other Neuropeptide Analogues

[D-Trp8]-γ-MSH

  • Structure: Melanocortin peptide with D-Trp substitution at position 6.
  • Activity : Selective MC3 receptor agonist (IC₅₀ = 6.7 nM) with 100-fold lower affinity for MC4/MC5 receptors.
  • Contrast: Targets melanocortin receptors rather than tachykinin or cholinergic systems, illustrating divergent applications despite similar D-Trp modifications.

[Des-Arg9]-Bradykinin

  • Structure : Bradykinin analog lacking Arg7.
  • Activity : Selective B1 receptor agonist (EC₅₀ = 0.5 nM), used in inflammation studies.
  • Functional Divergence : Highlights how single-residue alterations can shift receptor specificity across peptide families.

Comparative Analysis Table

Compound Molecular Weight (g/mol) Target Receptor Key Activity Selectivity vs. [D-Trp7,9,10]-SP Purity Clinical Status
This compound ~1,111.27 M1 mAChR, nAChR M1 antagonist; nAChR ion channel blocker Reference >98% No development
[D-Pro4,D-Trp7,9,10,Val8]-SP (4-11) 1,159.39 NK1 receptor SP antagonist; aldosterone inhibitor Higher NK1 specificity >95% Preclinical
Zamifenacin ~484.6 M3 mAChR M3 antagonist; reduces colonic motility M3 vs. M1 selectivity >98% Phase II (discontinued)
[D-Trp8]-γ-MSH ~1,003.1 MC3 receptor MC3 agonist MC3 vs. NK1 >98% Preclinical
FK888 ~1,048.2 NK1 receptor SP antagonist Similar NK1 affinity >95% Discontinued

Key Research Findings

Structural Determinants of Activity :

  • D-Trp substitutions at positions 7, 9, and 10 in SP analogs reduce proteolytic degradation and enhance receptor-binding stability.
  • The addition of D-Pro4 in [D-Pro4,D-Trp7,9,10]-SP derivatives improves antagonistic potency by stabilizing β-turn conformations critical for NK1 interaction.

Receptor Selectivity: this compound’s dual activity on M1 mAChR and nAChR distinguishes it from non-peptide antagonists like Zamifenacin, which exclusively target mAChRs. Peptide antagonists (e.g., FK888) exhibit higher receptor specificity than small molecules but face pharmacokinetic limitations.

Therapeutic Potential: While this compound remains a research tool, its structural insights have informed the development of orally bioavailable NK1 antagonists (e.g., FK886).

Biological Activity

[D-Trp7,9,10]-Substance P is a synthetic analog of the neuropeptide substance P, which plays a significant role in pain perception and inflammatory responses. This compound has been modified at positions 7, 9, and 10 of the peptide sequence to enhance its biological activity and stability. This article reviews the biological activity of this compound based on various research findings and case studies.

The primary mechanism of action for this compound involves its antagonistic properties towards substance P receptors, specifically the tachykinin receptors. By binding to these receptors, it inhibits the action of endogenous substance P, which is known to facilitate pain signaling and inflammation. The compound effectively modulates synaptic transmission by inhibiting ion conductance through nicotinic acetylcholine receptors (nAChRs), thereby influencing neurotransmitter release and neuronal excitability.

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Antinociceptive Properties : The compound has shown potential in reducing pain responses in animal models by blocking substance P-mediated pathways.
  • Antiproliferative Effects : Studies have demonstrated that this analog can inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to have selective cytotoxicity against cancer cells while sparing normal cells .
  • Modulation of Neurotransmitter Release : It inhibits the release of neurotransmitters such as GABA and acetylcholine in response to substance P stimulation .

Comparative Analysis with Other Compounds

The uniqueness of this compound lies in its specific modifications that enhance its receptor selectivity and biological activity compared to other analogs. The following table summarizes comparisons with similar compounds:

Compound NameStructure SimilarityUnique Features
Substance PHighEndogenous neuropeptide involved in pain signaling
[D-Pro2,D-Trp7,9]-Substance PModerateAltered amino acid sequence; different receptor interactions
[D-Tyr6]-Substance PModerateEnhanced stability; may have altered receptor affinity
[D-Trp7]-Substance PHighSimilar function but fewer substitutions

Case Study: Antiproliferative Effects

A study published in Advances in Dermatology and Allergology explored the antiproliferative effects of [D-Pro2,D-Trp7,9]-Substance P on various cancer cell lines. The findings indicated that this compound could significantly reduce cell viability in certain cancer types while exhibiting minimal toxicity towards normal cells . This suggests potential therapeutic applications in oncology.

Neurotransmitter Release Modulation

Another study investigated the effects of this compound on neurotransmitter release. It was found that this compound could antagonize the release of GABA induced by substance P. The results suggested that it acts through competitive inhibition at tachykinin receptors, thus providing insights into its potential use in managing conditions related to dysregulated neurotransmitter systems .

Synthesis and Stability

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over peptide modifications. This method enhances the stability and biological activity of the compound compared to naturally occurring substance P. The modifications at positions 7, 9, and 10 are crucial for its pharmacological profile.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the receptor specificity of [D-Trp7,9,10]-Substance P in tachykinin signaling studies?

Methodological Answer:

  • Use competitive binding assays with radiolabeled Substance P (e.g., ³H-Substance P) to compare affinity profiles of this compound against native Substance P and other tachykinin receptors (NK1, NK2, NK3).
  • Pair with functional assays (e.g., calcium flux in HEK293 cells expressing NK1 receptors) to confirm antagonist activity. Include positive controls like [D-Pro4,D-Trp7,9,10]-Substance P(4-11), a known tachykinin antagonist .
  • Validate specificity using receptor knockout models or selective antagonists (e.g., aprepitant for NK1).

Q. How should researchers design dose-response experiments to assess the inhibitory effects of this compound on nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

  • Use patch-clamp electrophysiology in Xenopus oocytes or neuroblastoma cell lines expressing α7 or α4β2 nAChR subtypes.
  • Apply this compound at incremental concentrations (e.g., 1 nM–10 µM) and measure ion conductance inhibition.
  • Compare results to native Substance P, which exhibits dual receptor activation (substance P receptors) and nAChR inhibition .
  • Include negative controls (e.g., scrambled peptide analogs) to rule out nonspecific effects.

Q. What quality control protocols are essential for ensuring peptide stability in in vitro studies?

Methodological Answer:

  • Verify purity (>90%) via reverse-phase HPLC, as specified in product documentation .
  • Store lyophilized peptide at -20°C in desiccated conditions to prevent hydrolysis.
  • For reconstitution, use sterile, degassed solvents (e.g., 0.1% acetic acid in water) and confirm bioactivity via pilot assays (e.g., ileum contraction inhibition in guinea pig models) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the agonist/antagonist duality of this compound across different tissue models?

Methodological Answer:

  • Conduct comparative studies using standardized tissue preparations (e.g., guinea pig ileum vs. rat colon) to assess tissue-specific receptor isoforms or coupling mechanisms .
  • Perform Schild regression analysis to determine if antagonism is competitive or non-competitive.
  • Use molecular dynamics simulations to model peptide-receptor interactions, focusing on D-Trp substitutions at positions 7,9,10 and their steric effects on receptor binding pockets .

Q. What strategies optimize the use of this compound in in vivo neuroinflammatory models?

Methodological Answer:

  • Administer via intrathecal or intracerebroventricular routes to bypass blood-brain barrier limitations.
  • Pair with fluorescent or biotinylated analogs for spatial tracking in CNS tissues.
  • Monitor pharmacokinetics using LC-MS/MS to assess degradation rates and metabolite formation .
  • Validate efficacy via cytokine profiling (e.g., IL-1β, TNF-α reduction) in microglial activation models .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in cancer studies?

Methodological Answer:

  • Evaluate tumor microenvironment factors (e.g., protease activity, pH) that may degrade the peptide.
  • Use nanoparticle encapsulation or PEGylation to enhance stability and bioavailability.
  • Compare results across cancer subtypes (e.g., small cell lung cancer vs. glioblastoma) to identify context-dependent mechanisms .

Q. Data Interpretation & Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-dependent inhibition of nAChRs by this compound?

Methodological Answer:

  • Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism.
  • Report Hill slopes to assess cooperativity; slopes >1 suggest positive allosteric modulation.
  • Include confidence intervals and power analysis (α=0.05, β=0.2) to ensure robustness .

Q. How can researchers ensure replication of findings across laboratories?

Methodological Answer:

  • Publish detailed protocols in supplementary materials, including peptide storage conditions, assay buffers, and equipment settings.
  • Use standardized reference compounds (e.g., [D-Pro4,D-Trp7,9,10]-Substance P(4-11)) for cross-lab calibration .
  • Share raw datasets via repositories like Figshare or Zenodo to enable meta-analyses .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H105N21O13S/c1-114-37-32-56(68(84)103)91-72(107)61(39-46-42-88-53-22-8-5-18-49(46)53)98-74(109)63(41-48-44-90-55-24-10-7-20-51(48)55)97-71(106)60(38-45-16-3-2-4-17-45)95-73(108)62(40-47-43-89-54-23-9-6-19-50(47)54)96-70(105)57(28-30-66(82)101)92-69(104)58(29-31-67(83)102)93-75(110)65-27-15-36-100(65)78(113)59(25-11-12-33-80)94-76(111)64-26-14-35-99(64)77(112)52(81)21-13-34-87-79(85)86/h2-10,16-20,22-24,42-44,52,56-65,88-90H,11-15,21,25-41,80-81H2,1H3,(H2,82,101)(H2,83,102)(H2,84,103)(H,91,107)(H,92,104)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,106)(H,98,109)(H4,85,86,87)/t52-,56-,57-,58-,59-,60-,61+,62+,63+,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXXOQXJCDHSRG-GGDSLUOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H105N21O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

[D-Trp7,9,10]-Substance P
[D-Trp7,9,10]-Substance P
[D-Trp7,9,10]-Substance P
[D-Trp7,9,10]-Substance P
[D-Trp7,9,10]-Substance P
[D-Trp7,9,10]-Substance P

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